molecular formula C8H13ClN2O B13972843 2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone

2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone

Cat. No.: B13972843
M. Wt: 188.65 g/mol
InChI Key: ZAHGIHPDAVKTES-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,6-diazaspiro[34]octan-6-yl)ethanone is a chemical compound that features a spirocyclic structure with a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone typically involves the reaction of 1,6-diazaspiro[3.4]octane with chloroacetyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is often stirred at low temperatures to ensure the selective formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products

    Nucleophilic substitution: Formation of substituted ethanone derivatives.

    Reduction: Formation of 2-chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanol.

    Oxidation: Formation of 2-chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanoic acid.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(1,6-diazaspiro[3.4]octan-6-yl)ethanone is unique due to its chloroethanone moiety, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile intermediate in the synthesis of more complex molecules with tailored properties .

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

2-chloro-1-(1,7-diazaspiro[3.4]octan-7-yl)ethanone

InChI

InChI=1S/C8H13ClN2O/c9-5-7(12)11-4-2-8(6-11)1-3-10-8/h10H,1-6H2

InChI Key

ZAHGIHPDAVKTES-UHFFFAOYSA-N

Canonical SMILES

C1CNC12CCN(C2)C(=O)CCl

Origin of Product

United States

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